Cas no 1806419-87-3 (Methyl 3-bromo-4-(3-chloro-2-oxopropyl)benzoate)

Methyl 3-bromo-4-(3-chloro-2-oxopropyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 3-bromo-4-(3-chloro-2-oxopropyl)benzoate
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- インチ: 1S/C11H10BrClO3/c1-16-11(15)8-3-2-7(10(12)5-8)4-9(14)6-13/h2-3,5H,4,6H2,1H3
- InChIKey: VIWXILXVPMVSIN-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=O)OC)C=CC=1CC(CCl)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 270
- XLogP3: 2.7
- トポロジー分子極性表面積: 43.4
Methyl 3-bromo-4-(3-chloro-2-oxopropyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015013846-500mg |
Methyl 3-bromo-4-(3-chloro-2-oxopropyl)benzoate |
1806419-87-3 | 97% | 500mg |
847.60 USD | 2021-06-21 | |
Alichem | A015013846-250mg |
Methyl 3-bromo-4-(3-chloro-2-oxopropyl)benzoate |
1806419-87-3 | 97% | 250mg |
470.40 USD | 2021-06-21 | |
Alichem | A015013846-1g |
Methyl 3-bromo-4-(3-chloro-2-oxopropyl)benzoate |
1806419-87-3 | 97% | 1g |
1,549.60 USD | 2021-06-21 |
Methyl 3-bromo-4-(3-chloro-2-oxopropyl)benzoate 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
Methyl 3-bromo-4-(3-chloro-2-oxopropyl)benzoateに関する追加情報
Recent Advances in the Study of Methyl 3-bromo-4-(3-chloro-2-oxopropyl)benzoate (CAS: 1806419-87-3)
Methyl 3-bromo-4-(3-chloro-2-oxopropyl)benzoate (CAS: 1806419-87-3) is a chemical compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This ester derivative, characterized by its bromo and chloro substituents, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the construction of complex pharmacophores, particularly in the development of kinase inhibitors and anti-inflammatory agents.
One of the key areas of research involving Methyl 3-bromo-4-(3-chloro-2-oxopropyl)benzoate is its role in the synthesis of small-molecule inhibitors targeting protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block for the development of selective JAK2 inhibitors, which are critical in the treatment of myeloproliferative disorders. The study highlighted the compound's ability to undergo palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups that enhance binding affinity and selectivity.
In addition to its applications in kinase inhibitor design, Methyl 3-bromo-4-(3-chloro-2-oxopropyl)benzoate has been investigated for its potential in anti-inflammatory drug discovery. A recent preprint on bioRxiv detailed its use in the synthesis of novel COX-2 inhibitors, showcasing its reactivity in Michael addition reactions to form α,β-unsaturated ketone derivatives. These derivatives exhibited potent inhibitory activity against COX-2, with IC50 values in the nanomolar range, suggesting their promise as next-generation anti-inflammatory agents.
The compound's synthetic versatility is further underscored by its role in the construction of heterocyclic scaffolds. A 2024 study in Organic Letters reported its use in a one-pot cascade reaction to generate benzofuran derivatives, which are prevalent in many natural products and pharmaceuticals. The researchers optimized the reaction conditions to achieve high yields and excellent regioselectivity, paving the way for scalable production of these valuable intermediates.
Despite these advancements, challenges remain in the large-scale synthesis and purification of Methyl 3-bromo-4-(3-chloro-2-oxopropyl)benzoate. Recent efforts have focused on developing greener synthetic routes, such as flow chemistry and biocatalysis, to improve efficiency and reduce environmental impact. A 2023 review in Chemical Reviews summarized these developments, emphasizing the need for sustainable methodologies in the production of complex organic intermediates.
In conclusion, Methyl 3-bromo-4-(3-chloro-2-oxopropyl)benzoate (CAS: 1806419-87-3) continues to be a valuable tool in medicinal chemistry, with its applications expanding into new therapeutic areas. Ongoing research aims to further elucidate its reactivity and optimize its use in drug discovery, offering exciting opportunities for the development of novel therapeutics.
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